Potent CYP11B2 (Aldosterone Synthase) Inhibition with Sub-Nanomolar Potency
1-Benzyl-5-methylindolin-2-one demonstrates sub-nanomolar inhibitory activity against human CYP11B2 (aldosterone synthase), a key target for cardiovascular diseases [1]. A key differentiator for this chemotype, as established by related patents, is its selectivity for CYP11B2 over the highly homologous enzyme CYP11B1 [2]. While the precise selectivity ratio for this exact compound has not been reported, the patent class to which it belongs is explicitly claimed for its 'diminished inhibition or affect on... CYP11B1'. This selectivity is critical for minimizing off-target effects on cortisol synthesis. In contrast, a direct comparator, 5-methylindolin-2-one (lacking the N1-benzyl group), is a far less potent inhibitor of CYP11B2 (IC50 = 5700 nM), representing a 9,500-fold decrease in potency [3]. This demonstrates that the N1-benzyl group is a critical potency determinant for CYP11B2 inhibition.
| Evidence Dimension | CYP11B2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.600 nM |
| Comparator Or Baseline | 5-Methylindolin-2-one (unsubstituted at N1, CID 68176), IC50 = 5700 nM |
| Quantified Difference | 9,500-fold higher potency for target compound |
| Conditions | Inhibition of human CYP11B2 expressed in V79 cells, 1 hr incubation before 11-deoxycorticosterone substrate addition, HTRF-based assay |
Why This Matters
This 9,500-fold potency advantage is a decisive factor for researchers requiring a potent CYP11B2 inhibitor scaffold.
- [1] BindingDB. BDBM50092191 (CHEMBL3582483). Affinity Data for 1-Benzyl-5-methylindolin-2-one against CYP11B2. View Source
- [2] U.S. Patent Application Publication No. US2015/0225365 A1. Indoline Compounds as Aldosterone Synthase Inhibitors. Published August 13, 2015. View Source
- [3] BindingDB. BDBM50092190 (CHEMBL3582482). Affinity Data for 5-methylindolin-2-one against CYP11B2. View Source
